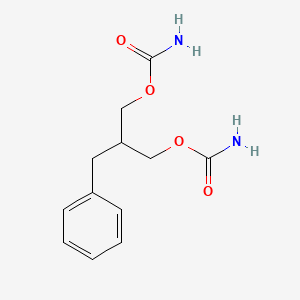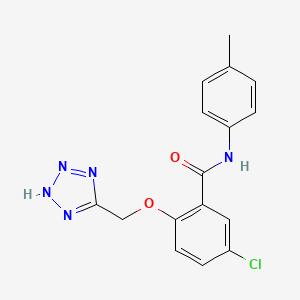![molecular formula C15H16O2Te2 B14691058 Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy- CAS No. 27976-44-9](/img/structure/B14691058.png)
Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-]: is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Méthodes De Préparation
The synthesis of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] typically involves the reaction of tellurium-containing reagents with benzene derivatives. Specific synthetic routes and reaction conditions may vary, but common methods include:
Direct Telluration: This involves the direct introduction of tellurium into the benzene ring using tellurium tetrachloride or other tellurium halides under controlled conditions.
Organometallic Pathways: Utilizing organometallic reagents such as Grignard reagents or organolithium compounds to introduce tellurium into the benzene framework.
Industrial Production: Large-scale production may involve optimized catalytic processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tellurium hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various tellurium-containing derivatives and substituted benzene compounds.
Applications De Recherche Scientifique
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The tellurium atoms can interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their structure and function.
Pathways Involved: The compound may influence oxidative stress pathways, modulate enzyme activity, and affect cellular signaling processes.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] can be compared with other organotellurium compounds, such as:
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar in structure but contains isocyanate groups instead of tellurium.
Benzene, 1,1’-methylenebis[2-methyl-]: Contains methyl groups instead of tellurium, leading to different chemical properties and reactivity.
Benzene, 1,1’-methylenebis[4-chloro-]: Contains chlorine atoms, resulting in distinct chemical behavior compared to tellurium-containing compounds.
The uniqueness of Benzene, 1,1’-[methylenebis(telluro)]bis[4-methoxy-] lies in its tellurium content, which imparts specific chemical and biological properties not observed in its analogs.
Propriétés
Numéro CAS |
27976-44-9 |
|---|---|
Formule moléculaire |
C15H16O2Te2 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1-methoxy-4-[(4-methoxyphenyl)tellanylmethyltellanyl]benzene |
InChI |
InChI=1S/C15H16O2Te2/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
KADRBRDHNWORIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Te]C[Te]C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


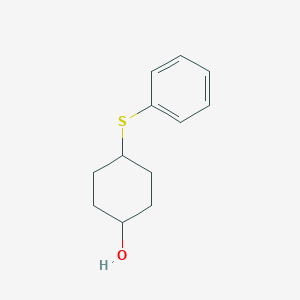

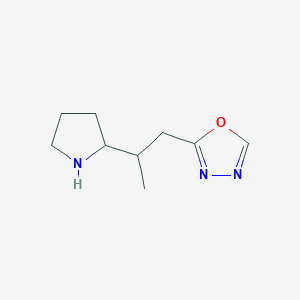
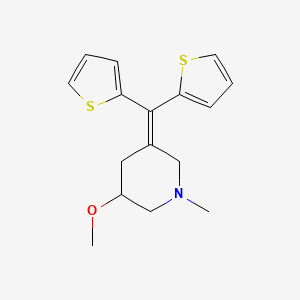
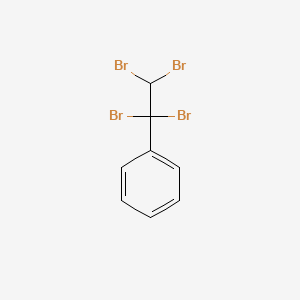
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
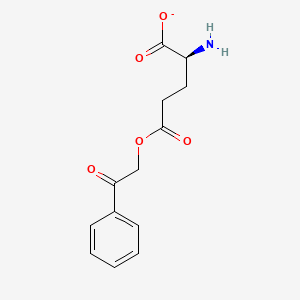

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)



